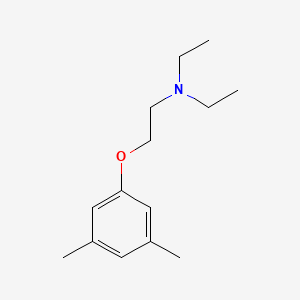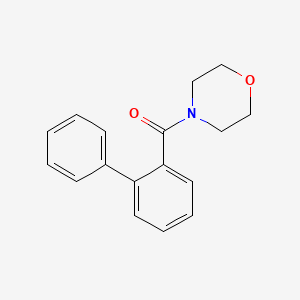![molecular formula C20H21NO2S B5877960 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as methiothepin, is a chemical compound that belongs to the class of acridine derivatives. It has been widely used in scientific research as a potent antagonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. Methiothepin has been synthesized using various methods and has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mécanisme D'action
Methiothepin exerts its pharmacological effects by blocking the binding of serotonin to its receptors. It acts as a competitive antagonist for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, preventing the activation of downstream signaling pathways. Methiothepin has been shown to inhibit the release of serotonin in the brain, leading to a decrease in its neurotransmitter activity. This mechanism of action has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Methiothepin has been shown to have various biochemical and physiological effects, including its role in regulating mood and behavior. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. Methiothepin has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
Methiothepin has several advantages and limitations in laboratory experiments. Its high affinity and selectivity for serotonin receptors make it a valuable tool for studying the functions of these receptors. Methiothepin has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and produce off-target effects.
Orientations Futures
There are several future directions for research on 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential area of research is the development of more selective and potent antagonists for serotonin receptors, which may provide more specific insights into the functions of these receptors. Another potential area of research is the investigation of the role of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Finally, the potential therapeutic use of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and other serotonin receptor antagonists in the treatment of psychiatric disorders warrants further investigation.
Méthodes De Synthèse
Methiothepin has been synthesized using various methods, including the reaction of 4-bromomethylthiophenol with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a base. Another method involves the reaction of 4-(methylthio)phenylacetic acid with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a coupling agent. These methods have been proven to be effective in synthesizing 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity and yield.
Applications De Recherche Scientifique
Methiothepin has been widely used in scientific research as a potent antagonist for serotonin receptors. It has been shown to have high affinity and selectivity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, making it a valuable tool for studying the functions of these receptors. Methiothepin has been used in various studies to investigate the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
9-(4-methylsulfanylphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-13-10-8-12(9-11-13)18-19-14(4-2-6-16(19)22)21-15-5-3-7-17(23)20(15)18/h8-11,18,21H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRICYYRXBTRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)


![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)